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Compound Name: (5-Chloro-3-pyridinyl)methanol

Cat. No.: B151792

An In-depth Technical Guide to the Solubility of (5-Chloro-3-pyridinyl)methanol in Organic
Solvents

Abstract

(5-Chloro-3-pyridinyl)methanol is a key building block in modern synthetic chemistry,
particularly in the development of pharmaceutical and agrochemical agents. Its processing,
purification, and formulation are fundamentally governed by its solubility characteristics in
various organic media. This technical guide provides a comprehensive framework for
understanding and determining the solubility of this compound. Due to a scarcity of publicly
available quantitative data, this document emphasizes the theoretical principles governing its
solubility, based on its physicochemical properties, and provides a robust, field-proven
experimental protocol for its empirical determination. This guide is intended for researchers,
chemists, and formulation scientists who require a deep, practical understanding of this
compound's solubility behavior to facilitate process development, reaction optimization, and
formulation design.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (5-Chloro-
3-pyridinyl)methanol (CAS No: 22620-34-4) is a critical physicochemical parameter that
influences nearly every stage of its lifecycle.[1][2] From reaction kinetics in a synthesis vessel
to bioavailability in a final drug product, understanding how, and to what extent, a compound
dissolves in a given solvent is paramount.[3][4] Poor solubility can present significant
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challenges in drug development, affecting everything from formulation to regulatory approval.[3]
Therefore, the ability to predict and accurately measure solubility is not merely an academic
exercise but a cornerstone of efficient and successful chemical and pharmaceutical
development.

This guide moves beyond a simple data sheet to provide a foundational understanding of the
factors that dictate the solubility of (5-Chloro-3-pyridinyl)methanol and equips the scientist
with the necessary tools to measure this property accurately.

Physicochemical Profile & Theoretical Solubility
Analysis

A molecule's structure is the primary determinant of its solubility.[4] By examining the key
functional groups and overall properties of (5-Chloro-3-pyridinyl)methanol, we can develop a
strong qualitative understanding of its expected behavior in different classes of organic
solvents.

Key Physicochemical Properties

A summary of the essential properties of (5-Chloro-3-pyridinyl)methanol is presented below.

Property Value Source
CAS Number 22620-34-4 [1][5]
Molecular Formula CeHsCINO [2]
Molecular Weight 143.57 g/mol [2]
Density 1.324 g/cm3 [5]
Hydrogen Bond Donors 1 (from the hydroxyl group) [5]

2 (from the pyridine nitrogen
Hydrogen Bond Acceptors [5]
and hydroxyl oxygen)

Structural Analysis and Predicted Solubility

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubs.acs.org/doi/10.1021/acs.cgd.5c00627
https://www.benchchem.com/product/b151792?utm_src=pdf-body
https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
https://www.benchchem.com/product/b151792?utm_src=pdf-body
https://www.benchchem.com/product/b151792?utm_src=pdf-body
https://www.thsci.com/TS08050.html;jsessionid=A2C9EBB8069E4FFA9711FC50B8222965
https://www.alfa-chemistry.com/product/5-chloro-3-pyridinyl-methanol-cas-22620-34-4-105703.html
https://www.scbt.com/p/5-chloro-pyridin-3-yl-methanol-22620-34-4
https://www.scbt.com/p/5-chloro-pyridin-3-yl-methanol-22620-34-4
https://www.alfa-chemistry.com/product/5-chloro-3-pyridinyl-methanol-cas-22620-34-4-105703.html
https://www.alfa-chemistry.com/product/5-chloro-3-pyridinyl-methanol-cas-22620-34-4-105703.html
https://www.alfa-chemistry.com/product/5-chloro-3-pyridinyl-methanol-cas-22620-34-4-105703.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] The structure
of (5-Chloro-3-pyridinyl)methanol contains several key features that dictate its interactions
with solvents:

o Polar Hydroxyl Group (-CH20H): This group is the most significant contributor to the
molecule's polarity. It can act as both a hydrogen bond donor (via the hydrogen) and an
acceptor (via the oxygen). This feature strongly promotes solubility in polar, protic solvents.

[417]

e Pyridine Ring: The pyridine ring is a moderately polar aromatic system. The nitrogen atom
within the ring is a hydrogen bond acceptor, further enhancing interactions with protic
solvents like methanol or ethanol.[8][9]

e Chloro Group (-CI): The electronegative chlorine atom increases the molecule's overall
polarity and dipole moment.

Based on this structure, we can predict its solubility across different solvent classes:

» Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The strong
hydrogen bonding interactions between the compound's hydroxyl group and pyridine
nitrogen with the solvent's hydroxyl groups provide a powerful driving force for dissolution.[7]

» Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is
anticipated. These solvents can accept hydrogen bonds and have large dipole moments,
allowing them to effectively solvate the polar regions of the molecule, though they cannot
donate hydrogen bonds themselves.[7]

o Low-Polarity and Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is
expected to be limited. The energy required to break the strong intermolecular hydrogen
bonds in the solid crystal lattice of (5-Chloro-3-pyridinyl)methanol is not sufficiently
compensated by the weak van der Waals forces offered by these solvents.[7]

The relationship between these properties is visualized in the diagram below.
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Caption: Interplay of molecular and solvent properties determining solubility.

Quantitative Solubility Data

As of the publication of this guide, comprehensive, peer-reviewed quantitative solubility data for
(5-Chloro-3-pyridinyl)methanol across a wide range of organic solvents is not readily
available in the public domain. This highlights the necessity of empirical determination for
specific applications. The following table is provided as a template for researchers to populate
using the experimental methods detailed in the subsequent section.
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Solvent Class Solvent Temperature (°C) Solubility (mg/mL)
Polar Protic Methanol 25 TBD
Ethanol 25 TBD

Polar Aprotic Acetone 25 TBD
Acetonitrile 25 TBD

Dimethyl Sulfoxide

(OMSO) 25 TBD

Low Polarity Dichloromethane 25 TBD
Ethyl Acetate 25 TBD

Nonpolar Toluene 25 TBD
Hexane 25 TBD

TBD: To Be

Determined

Experimentally

Experimental Protocol: Isothermal Shake-Flask
Method

For the accurate determination of thermodynamic equilibrium solubility, the isothermal shake-
flask method is considered the "gold standard" by regulatory and scientific bodies.[10][11] Itis a
robust and reliable technique when performed correctly.

Principle

The method is based on achieving a state of thermodynamic equilibrium between the
undissolved solid solute and a saturated solution of that solute in the solvent of interest at a
constant temperature. The concentration of the solute in the clear, saturated supernatant is
then measured to determine the solubility.

Experimental Workflow Diagram
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1. Preparation
Add excess solid to a known
volume of solvent in a sealed vial.

2. Equilibration
Agitate at a constant temperature
(e.g., 25°C) for 24-48 hours.

3. Phase Separation
Allow solids to settle. Centrifuge
If necessary.

4. Filtration
Filter supernatant through a
0.22 pm syringe filter.

5. Sample Dilution
Dilute the clear filtrate with a
suitable mobile phase.

6. Analysis
Quantify concentration using a
validated HPLC method.

7. Calculation
Calculate original solubility
accounting for dilution.

Click to download full resolution via product page

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b151792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Step-by-Step Protocol

e Preparation:

o Add an excess amount of solid (5-Chloro-3-pyridinyl)methanol to a glass vial. An excess
is critical to ensure saturation is achieved and maintained. A visual excess of solid should
be present at the end of the experiment.

o Accurately pipette a known volume (e.g., 3.0 mL) of the desired organic solvent into the
vial.

o Securely cap the vial to prevent solvent evaporation.
e Equilibration:

o Place the vials in a temperature-controlled orbital shaker or rotator. The temperature
should be maintained at the desired value (e.g., 25 °C £ 0.5 °C).

o Agitate the vials at a consistent speed that ensures the solid particles remain suspended
in the solvent, maximizing the surface area for dissolution.

o Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[10] This
extended time is necessary to ensure true thermodynamic equilibrium is reached. It is
advisable to test multiple time points (e.g., 24, 48, 72 hours) in a preliminary study to
confirm that the concentration has reached a plateau.[10]

» Phase Separation & Filtration:

o Once equilibrium is reached, remove the vials from the shaker and allow the undissolved
solid to settle by gravity. For fine suspensions, centrifugation may be required.

o Carefully draw the supernatant into a syringe.

o Attach a chemically-resistant syringe filter (e.g., PTFE, 0.22 um) to the syringe. Causality
Note: This step is critical to remove all undissolved microparticles, which would otherwise
lead to an overestimation of solubility.
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o Discard the first few drops of filtrate to saturate any potential binding sites on the filter
membrane.

o Filter the required volume of the clear solution into a clean analysis vial.

e Analysis and Quantification:

o Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the
mobile phase for the analytical method).

o Quantify the concentration of (5-Chloro-3-pyridinyl)methanol in the diluted sample using
a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV
detection is the preferred method due to its specificity and ability to separate the analyte
from any potential impurities or degradants.[12]

o A calibration curve must be prepared using standards of known concentrations to ensure
accurate quantification.

 Calculation:
o Calculate the concentration in the original, undiluted filtrate by applying the dilution factor.

o Express the final solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While a comprehensive public database for the solubility of (5-Chloro-3-pyridinyl)methanol is
lacking, a robust prediction of its behavior can be made based on its physicochemical
properties. Its polar nature, driven by the hydroxyl and pyridine functionalities, suggests high
solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with limited
solubility in nonpolar media. For precise quantitative data required for process development
and formulation, the isothermal shake-flask method detailed herein provides a reliable and
scientifically sound protocol. Adherence to this methodology will ensure the generation of
accurate and reproducible solubility data, empowering researchers to make informed decisions
in their scientific endeavors.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b151792?utm_src=pdf-body
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.benchchem.com/product/b151792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients
Using Molecular Dynamics. Crystal Growth & Design.

BenchChem. (2025).

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of
equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of
biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence
studies.

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to
Solubility Studies?

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical
Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
Alfa Chemistry. (n.d.). CAS 22620-34-4 (5-Chloro-3-pyridinyl)methanol.

ResearchGate. (2019).

Tetrahedron. (n.d.). 22620-34-4 | (5-Chloro-3-pyridinyl)methanol.

Santa Cruz Biotechnology. (n.d.). (5-Chloro-pyridin-3-yl)-methanol | CAS 22620-34-4.
Homework.Study.com. (n.d.). Sketch the hydrogen bonding interaction you would expect to
occur between pyridine and methanol.

Kitao, T., & Jarboe, C. H. (1967). Hydrogen bonding of methanol with pyridine derivatives.
The Journal of Organic Chemistry.

ResearchGate. (2015).

Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 22620-34-4 | (5-Chloro-3-pyridinyl)methanol | Tetrahedron [thsci.com]
2. scbt.com [scbt.com]
3. pubs.acs.org [pubs.acs.org]

4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies?
[dowdevelopmentlabs.com]

5. alfa-chemistry.com [alfa-chemistry.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b151792?utm_src=pdf-body
https://www.benchchem.com/product/b151792?utm_src=pdf-body
https://www.benchchem.com/product/b151792?utm_src=pdf-custom-synthesis
https://www.thsci.com/TS08050.html;jsessionid=A2C9EBB8069E4FFA9711FC50B8222965
https://www.scbt.com/p/5-chloro-pyridin-3-yl-methanol-22620-34-4
https://pubs.acs.org/doi/10.1021/acs.cgd.5c00627
https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
https://www.alfa-chemistry.com/product/5-chloro-3-pyridinyl-methanol-cas-22620-34-4-105703.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 6. AFIEAMEK [sigmaaldrich.com]

e 7. pdf.benchchem.com [pdf.benchchem.com]
e 8. homework.study.com [homework.study.com]
e 9. pubs.acs.org [pubs.acs.org]

e 10. who.int [who.int]

e 11. researchgate.net [researchgate.net]

e 12. dissolutiontech.com [dissolutiontech.com]

 To cite this document: BenchChem. [Solubility of (5-Chloro-3-pyridinyl)methanol in organic
solvents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151792#solubility-of-5-chloro-3-pyridinyl-methanol-in-
organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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